Mcl-1 inhibitor 15
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Overview
Description
Mcl-1 inhibitor 15 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (Mcl-1) protein, which is a member of the B-cell lymphoma 2 (Bcl-2) family. Mcl-1 plays a crucial role in regulating apoptosis, or programmed cell death, by binding to and neutralizing pro-apoptotic proteins. Overexpression of Mcl-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 inhibitor 15 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is to use a DNA-encoded chemical library to identify potential inhibitors, followed by optimization of the lead compounds through structure-based design and conformational analysis . The synthetic route typically involves:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach specific side chains that enhance binding affinity and selectivity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as developing efficient purification methods. The use of automated synthesis platforms and high-throughput screening techniques can significantly enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Mcl-1 inhibitor 15 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups that enhance its binding affinity and selectivity for the Mcl-1 protein .
Scientific Research Applications
Mcl-1 inhibitor 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and the role of Mcl-1 in apoptosis.
Biology: Employed in cell-based assays to investigate the effects of Mcl-1 inhibition on cell survival and proliferation.
Industry: Utilized in drug discovery and development programs to identify and optimize new Mcl-1 inhibitors.
Mechanism of Action
Mcl-1 inhibitor 15 exerts its effects by selectively binding to the Mcl-1 protein, thereby preventing it from interacting with pro-apoptotic proteins such as BAX and BAK. This disruption of the Mcl-1-protein interaction leads to the activation of the intrinsic apoptotic pathway, resulting in cell death . The molecular targets and pathways involved include the Bcl-2 family proteins and the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
Mcl-1 inhibitor 15 is unique in its high selectivity and binding affinity for the Mcl-1 protein compared to other similar compounds. Some similar compounds include:
ABT-199 (Venetoclax): Targets Bcl-2 protein but has limited activity against Mcl-1.
S63845: Another Mcl-1 inhibitor with a different chemical structure and binding mechanism.
AZD5991: A potent Mcl-1 inhibitor currently in clinical trials for the treatment of hematologic malignancies.
This compound stands out due to its optimized binding properties and potential for use in combination therapies to overcome drug resistance in cancer treatment .
Properties
Molecular Formula |
C40H42ClFN6O4S |
---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
17-chloro-33-fluoro-5,14-dimethyl-22-(2-morpholin-4-ylethyl)-28-oxa-9-thia-5,6,13,14,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),12,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid |
InChI |
InChI=1S/C40H42ClFN6O4S/c1-45-30-7-5-25-18-26-20-28(42)6-8-31(26)35(19-25)52-15-3-4-32-33-9-10-34(41)36(37-27(22-43-46(37)2)23-53-24-29(21-30)44-45)38(33)48(39(32)40(49)50)12-11-47-13-16-51-17-14-47/h6,8-10,18-22H,3-5,7,11-17,23-24H2,1-2H3,(H,49,50) |
InChI Key |
DGDUGLCJDSJQMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=N1)CSCC3=C(C4=C(C=CC5=C4N(C(=C5CCCOC6=CC(=CC7=C6C=CC(=C7)F)CC2)C(=O)O)CCN8CCOCC8)Cl)N(N=C3)C |
Origin of Product |
United States |
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